3-Chloro-5-methylbenzoic acid

Descripción

Chemical Identity and Nomenclature

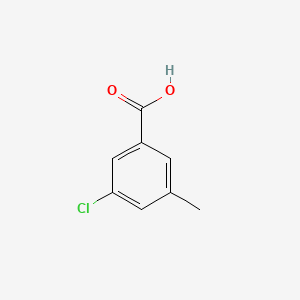

3-Chloro-5-methylbenzoic acid is a chlorinated derivative of benzoic acid with a methyl substituent. Its molecular structure consists of a benzene ring substituted with three functional groups: a carboxylic acid group, a chlorine atom at position 3, and a methyl group at position 5.

Table 1: Chemical Identity Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 56961-33-2 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| InChI | 1S/C8H7ClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) |

| InChI Key | MZUIOLZHUUHESU-UHFFFAOYSA-N |

| SMILES Notation | O=C(O)C1=CC(C)=CC(Cl)=C1 |

The compound is known by several synonyms in chemical literature, including Benzoic acid, 3-chloro-5-methyl-; 3-Carboxy-5-chlorotoluene; and 5-Chloro-meta-toluic acid. In systematic nomenclature, the name derives from its parent structure (benzoic acid) with numerical position indicators for the chloro and methyl substituents.

Physical properties of this compound include:

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 174-175°C (literature reports vary from 174-175°C to 290-293°C) |

| Boiling Point | 298°C at 760 mmHg |

| Density | 1.310 g/cm³ |

| Flash Point | 134°C |

| Refractive Index | 1.573 |

| pKa | 3.90±0.10 (Predicted) |

Historical Context and Discovery

The historical development of this compound is intertwined with the evolution of synthetic organic chemistry methodologies. While the exact date of its first synthesis is not extensively documented in available literature, the compound emerged as a valuable intermediate in organic synthesis pathways during the development of substituted benzoic acid derivatives.

Early synthetic routes for this compound typically involved the chlorination of meta-methylbenzoic acid (meta-toluic acid). This approach reflected the broader chemical research interest in controlled halogenation of aromatic compounds, which gained prominence in the mid-20th century.

A significant advancement in the synthesis of this compound occurred with the development of direct chlorination methods using various catalysts. Patent literature indicates several synthetic methodologies emerged over time, demonstrating continued interest in more efficient production methods:

- Traditional synthesis from meta-xylene involving oxidation followed by chlorination

- One-step synthesis methods from benzoyl chloride and paraformaldehyde using Lewis acid catalysts

- Modern approaches using more selective chlorinating agents and controlled reaction conditions

The compound's utility in pharmaceutical and chemical intermediates drove continued refinement of these synthetic methods, with innovations focusing on improved yields, purity, and more environmentally sustainable production processes.

Significance in Organic Chemistry

This compound holds substantial significance in organic chemistry, primarily as a versatile building block for more complex molecules. Its importance can be attributed to several structural and functional characteristics:

Table 3: Key Reactions of this compound

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Aromatic Substitution | The chlorine atom can be replaced by nucleophiles | Enables functionalization at the 3-position |

| Esterification | Carboxylic acid group forms esters with alcohols | Creates important derivatives like methyl and ethyl esters |

| Amidation | Conversion of carboxylic acid to amides | Produces pharmaceutically relevant structures |

| Reduction | Reduction of carboxylic acid to alcohol or aldehyde | Generates versatile intermediates |

| Cross-coupling reactions | Palladium or nickel-catalyzed coupling reactions | Facilitates carbon-carbon bond formation |

One particularly noteworthy application is its role as a precursor in the synthesis of amylose tris(3-chloro-5-methylphenylcarbamate) (ACMPC), which functions as a chiral stationary phase in high-performance liquid chromatography. This application is crucial for the enantioselective separation of chiral compounds in pharmaceutical research and quality control.

The compound also serves as an intermediate in the synthesis of pharmaceutical agents, including nonsteroidal anti-inflammatory drugs like Ketoprofen. Its dual functionality—with both carboxylic acid and halogen substituents—makes it valuable for divergent synthesis strategies where multiple derivatization pathways are possible from a single intermediate.

In modern synthetic chemistry, this compound exemplifies the importance of functionalized benzoic acids as versatile scaffolds. The presence of the chlorine atom provides an electron-withdrawing group that influences the reactivity of the aromatic ring, while the methyl group offers opportunities for further functionalization through benzylic chemistry.

Research Objectives and Scope

Current research involving this compound spans several domains of chemistry, with objectives focused on both fundamental understanding and practical applications:

Synthetic Methodology Improvement

Research continues to refine synthetic routes to this compound, with emphasis on green chemistry principles. A notable example is the one-step synthesis from benzoyl chloride and paraformaldehyde using zinc chloride as a catalyst, which achieves up to 91.6% yield while avoiding the use of toxic chlorine gas. These approaches aim to:

- Reduce environmental impact

- Improve atom economy

- Enhance product purity

- Increase production efficiency

Physical Property Characterization

Studies on the solubility behavior of chloro-methylbenzoic acid derivatives provide essential data for purification and crystallization processes. Research has examined solubility in various pure and mixed solvent systems across temperature ranges (typically 278.15–323.15 K), yielding mathematical models that predict solubility behavior. These investigations are critical for:

- Optimizing recrystallization procedures

- Developing efficient separation techniques

- Understanding solvent effects on crystallization

Applications Development

The scope of research extends to novel applications of this compound and its derivatives, particularly in:

- Chiral separation technology

- Pharmaceutical intermediate synthesis

- Material science applications

- Asymmetric synthesis catalysts

Structure-Activity Relationship Studies

Investigations into how structural modifications of this compound affect chemical and biological properties inform rational design strategies for new compounds with enhanced properties.

Table 4: Current Research Directions Involving this compound

| Research Area | Key Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Develop efficient, sustainable synthesis routes | Lewis acid catalysis, one-pot reactions, catalytic systems |

| Separation Science | Enhance purification methods, study chiral applications | Solubility measurements, crystallization studies |

| Medicinal Chemistry | Create novel bioactive compounds | Structure modification, pharmaceutical intermediate synthesis |

| Materials Science | Explore polymer and material applications | Polymerization studies, material characterization |

Propiedades

IUPAC Name |

3-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUIOLZHUUHESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545482 | |

| Record name | 3-Chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-33-2 | |

| Record name | 3-Chloro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Multi-step Synthesis from m-Toluic Acid

One of the most documented and industrially viable methods starts from m-toluic acid and proceeds through a sequence of nitration, hydrogenation (reduction), and chlorination reactions to yield 3-chloro-5-methylbenzoic acid or its amino derivative (2-amino-3-methyl-5-chlorobenzoic acid), which can be further converted if needed.

| Step | Reaction Type | Reactants and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | m-Toluic acid + nitric acid (60-75% concentration), temperature 0 to 20 ℃, 1-2 hours | 2-Nitro-3-methylbenzoic acid | High | Volume ratio m-toluic acid:nitric acid = 1g:3-5 mL; stirring recommended |

| 2 | Hydrogenation (Reduction) | 2-Nitro-3-methylbenzoic acid + hydrogenation catalyst (Pd/C, Pt/C, or Raney Ni), ethanol solvent, hydrogen atmosphere, 40-50 ℃, 2-3 hours | 2-Amino-3-methylbenzoic acid | ~98.5-98.6 | High purity (99.0-99.2%) and yield; reaction under normal pressure with hydrogen gas |

| 3 | Chlorination | 2-Amino-3-methylbenzoic acid + chlorination reagent (e.g., dichlorohydantoin), benzoyl peroxide catalyst (1-2%), DMF solvent, 90-110 ℃, 1-2 hours | 2-Amino-3-methyl-5-chlorobenzoic acid | 85.9-87.7 | Product purity 99.0-99.5%, melting point 238-243 ℃; reaction monitored by liquid phase assay |

- The nitration step is carefully controlled at low temperatures (0-20 ℃) to avoid over-nitration or side reactions.

- Hydrogenation uses common catalysts such as palladium on carbon under hydrogen atmosphere to reduce the nitro group to an amino group efficiently.

- Chlorination employs dichlorohydantoin as a chlorinating agent with benzoyl peroxide as a radical initiator in polar aprotic solvents like N,N-dimethylformamide (DMF), which facilitates selective chlorination at the 5-position relative to the amino group.

This method is favored for its use of inexpensive and commercially available raw materials, relatively high overall yield (total yield around 63-68% for the amino-chlorobenzoic acid), and environmental considerations compared to methods involving chlorine gas.

Direct Chlorination of Amino-Substituted Methylbenzoic Acid

An alternative approach involves chlorination of 4-amino-3-methylbenzoic acid using N-chlorosuccinimide (NCS) in solvents like DMF. The amino group directs regioselective chlorination to the 3-position, yielding 4-amino-3-chloro-5-methylbenzoic acid, which is structurally related and may serve as an intermediate for further transformations.

- Chlorination reagent: N-chlorosuccinimide (NCS)

- Solvent: Dimethylformamide (DMF)

- Temperature: Controlled heating (around 90-110 ℃)

- Catalyst: Often benzoyl peroxide or similar radical initiators

This method is suitable for industrial scale-up using continuous flow reactors, ensuring high product quality and yield with minimized by-products through optimized reaction parameters.

Related Halogenation Methods for Analogous Compounds

While direct literature on this compound is limited, related halogenation methods for similar compounds such as 3-bromo-5-methylbenzoic acid provide insights into oxidative halogenation techniques.

For example, oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate in aqueous acetone under reflux conditions yields 3-bromo-5-methylbenzoic acid with about 60% yield. This method highlights the use of oxidative conditions to convert methyl or hydroxymethyl groups to carboxylic acids, which could be adapted for chlorinated analogs.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-step nitration-hydrogenation-chlorination | m-Toluic acid | HNO3 (60-75%), Pd/C catalyst, dichlorohydantoin, benzoyl peroxide, DMF | 63-68 (overall) | High purity, cost-effective, scalable | Multi-step, requires careful control |

| Direct chlorination of amino derivative | 4-Amino-3-methylbenzoic acid | NCS, DMF, benzoyl peroxide | High (industrial) | Regioselective, suitable for flow reactors | Requires amino precursor |

| Oxidative halogenation (analogous) | (3-bromo-5-methylphenyl)methanol | KMnO4, acetone, reflux | ~60 | Simple oxidation step | Moderate yield, specific to bromine |

Research Findings and Practical Considerations

- The multi-step method using m-toluic acid is well-documented in patent literature and academic research, emphasizing its industrial applicability due to high yields and environmental benefits by avoiding chlorine gas.

- Chlorination reactions require careful temperature control (90-110 ℃) and the presence of radical initiators for efficient substitution without over-chlorination or degradation.

- Solvent choice (DMF, N,N-dimethylacetamide, sulfolane, DMSO) significantly affects reaction kinetics and product purity.

- Hydrogenation catalysts such as Pd/C provide high selectivity and conversion rates under mild conditions.

- Process optimization includes controlling reagent ratios, reaction times, and purification steps to achieve product purity above 99% with melting points consistent with literature values (238-243 ℃).

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

Reduction: Products include 3-chloro-5-methylbenzyl alcohol or 3-chloro-5-methylbenzaldehyde.

Oxidation: The major product is 3-chloro-5-carboxybenzoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Chloro-5-methylbenzoic acid serves as a versatile building block in organic synthesis.

Chemistry: It is used as an intermediate in synthesizing complex organic molecules. The presence of both a chloro group and a methyl group on the benzene ring allows for a wide range of chemical transformations.

Biology: This compound is investigated as a building block in synthesizing biologically active compounds.

Medicine: It is explored for its potential use in developing pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Esterification: Can be converted to its methyl ester form, also known as 3-Chloro-5-methyl-benzoic acid methyl ester .

- Reactions: Including reactions with hydrogen chloride, sodium hydroxide, N-Bromosuccinimide, and potassium tert-butoxide .

This compound exhibits significant biological activity, which is attributed to its ability to interact with biomolecules.

Potential Mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: The compound could bind to receptors, influencing cellular signaling pathways.

- Anti-cancer Properties: ACMBA derivatives exhibit anticancer activity by targeting specific cancer cell lines.

Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties. Studies have evaluated the in vitro activity of ACMBA derivatives against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer).

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ACMBA Derivative 1 | K562 | 2.27 |

| ACMBA Derivative 2 | MCF-7 | 1.42 |

| Known Inhibitor (Imatinib) | K562 | <1.0 |

These results suggest that ACMBA derivatives have comparable efficacy to established anticancer drugs.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit enzymes, particularly those involved in cancer progression. Kinase inhibitory assays have shown that some derivatives effectively inhibit Bcr-Abl1 kinase, a target in chronic myeloid leukemia treatment.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| ACMBA Derivative 1 | Bcr-Abl1 | 0.076 |

| ACMBA Derivative 2 | Bcr-Abl1 | 0.039 |

These findings highlight the potential of ACMBA as a lead compound in developing novel kinase inhibitors.

Case Studies

Several case studies have demonstrated the biological activity of this compound:

- Study on Antiproliferative Effects: Demonstrated significant inhibition of cell growth in various cancer cell lines.

- In Silico Studies: Computational modeling has predicted the binding affinity of ACMBA derivatives to specific biological targets, supporting experimental findings.

- Pharmacokinetic Studies: Research indicates favorable absorption and distribution characteristics of ACMBA derivatives, enhancing their therapeutic potential.

Synthesis and Applications

This compound can be synthesized through chlorination and amination of benzoic acid derivatives. Its applications extend into various fields:

- Pharmaceuticals: As an intermediate in drug synthesis.

- Agriculture: Potential use as a pesticide or herbicide.

- Dyes and Pigments: Utilization in industrial applications due to its vibrant color properties.

Anti-cancer and Anti-viral Efficacy

2-Chloro-5-methylbenzoic acid has demonstrated anticancer and antiviral efficacy.

Anti-Cancer Activity: The compound demonstrated significant cytotoxicity against breast cancer cells, inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anti-cancer drugs.

Mecanismo De Acción

The mechanism of action of 3-chloro-5-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved vary based on the specific reactions and end products being synthesized .

Comparación Con Compuestos Similares

a. 3-Bromo-5-chlorobenzoic Acid (CAS 42860-02-6)

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 235.47 g/mol

- Key Differences :

- Bromine’s larger atomic radius and polarizability increase molecular weight and may enhance intermolecular halogen bonding.

- Bromine’s lower electronegativity (compared to chlorine) reduces the electron-withdrawing effect, slightly raising the carboxylic acid’s pKa.

- Applications: Bromine’s superior leaving-group ability makes this compound more reactive in nucleophilic substitutions, useful in pharmaceutical intermediates.

b. 5-Chloro-2-iodobenzoic Acid (CAS 23399-77-1)

- Substituents : Iodine at 2-position, chlorine at 5-position.

- Key Differences :

Alkyl-Substituted Analogs

a. 3-Chloro-5-ethylbenzoic Acid (CAS 1261594-73-3)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Key Differences :

- Ethyl group’s larger size reduces crystal packing efficiency, likely lowering melting point compared to the methyl analog.

- Increased lipophilicity enhances solubility in organic solvents, advantageous in agrochemical formulations.

Functional Group Variants

a. 3-Chloro-5-hydroxybenzoic Acid (CAS 53984-36-4)

- Molecular Formula : C₇H₅ClO₃

- Molecular Weight : 172.57 g/mol

- Key Differences: Hydroxyl group introduces hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol). Enhanced acidity (pKa ~2.5) due to the electron-withdrawing hydroxyl group.

b. 3-Chloro-5-methoxybenzoic Acid (from Niclosamide analogs)

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Key Differences :

- Methoxy group’s electron-donating effect raises pKa (~3.5) compared to the methyl analog.

- Used in pharmaceutical intermediates (e.g., antiparasitic agents).

c. 4-Amino-3-chloro-5-methylbenzoic Acid

- Substituents: Amino group at 4-position.

- Key Differences: Amino group enables participation in diazotization or amidation reactions. Basic amino group increases solubility in acidic aqueous solutions.

Ester Derivatives

a. 3-Chloro-5-methylbenzoic Acid Methyl Ester (CAS 153203-53-3)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Key Differences :

- Esterification eliminates carboxylic acid’s acidity (pKa irrelevant).

- Higher lipophilicity improves permeability in biological membranes, useful in prodrug design.

b. 3-Chloro-5-(methoxycarbonyl)benzoic Acid (CAS 153203-57-7)

- Molecular Formula : C₁₀H₉ClO₄

- Molecular Weight : 228.63 g/mol

- Key Differences :

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | CAS | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | 56961-33-2 | 170.59 | 297.7 | 1.31 |

| 3-Bromo-5-chlorobenzoic acid | 42860-02-6 | 235.47 | N/A | N/A |

| 3-Chloro-5-ethylbenzoic acid | 1261594-73-3 | 184.62 | N/A | N/A |

| 3-Chloro-5-hydroxybenzoic acid | 53984-36-4 | 172.57 | N/A | N/A |

Actividad Biológica

3-Chloro-5-methylbenzoic acid (C8H7ClO2) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and findings from relevant studies.

This compound is characterized by the presence of a chloro group and a methyl group on the benzoic acid structure. Its molecular formula is C8H7ClO2, and it has a molecular weight of 170.59 g/mol. The compound's structure allows it to engage in various interactions with biological targets, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClO2 |

| Molecular Weight | 170.59 g/mol |

| Log P (Octanol/Water) | 2.33 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. For instance, one study evaluated its impact on human foreskin fibroblasts and cancer cell lines, demonstrating no significant cytotoxicity at certain concentrations, thus indicating a favorable safety profile for potential therapeutic use .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research suggests that it can influence protein degradation pathways, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Enhanced activity in these pathways can contribute to cellular homeostasis and may have implications in aging and disease modulation .

Comparative Studies

Several derivatives of benzoic acid have been studied for their biological activities. A comparative analysis highlights the unique properties of this compound relative to other benzoic acid derivatives:

Table 2: Biological Activity Comparison of Benzoic Acid Derivatives

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Low | UPP and ALP modulation |

| 4-Amino-3-chloro-5-methylbenzoic acid | High | Moderate | Interaction with cathepsins B and L |

| 2-Amino-5-chloro-3-methylbenzoic acid | Low | Low | Unknown |

Study on Protein Degradation Systems

A notable study examined the effects of benzoic acid derivatives on protein degradation systems in human cells. The results indicated that this compound could enhance the activity of cathepsins B and L, which are crucial for protein turnover . This finding suggests its potential role as a modulator in therapeutic strategies aimed at diseases characterized by protein misfolding or aggregation.

Investigation into Antioxidant Activity

Another area of research focused on the antioxidant properties of this compound. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary findings suggest that this compound may exhibit antioxidant activity, warranting further investigation .

Q & A

Q. Key Considerations :

- Oxidation Efficiency : CrO₃ offers faster reaction times but requires stringent pH control.

- Byproduct Management : Residual aldehydes should be monitored via TLC or HPLC.

How can researchers resolve contradictions in reported reaction outcomes for substitutions at the chlorine site?

Advanced Research Question

Discrepancies in substitution reactivity (e.g., nucleophilic aromatic substitution) may arise from differences in reaction conditions or electronic effects of substituents. For example, steric hindrance from the methyl group at position 5 can reduce reactivity at position 3. Methodological steps to address contradictions include:

Computational Modeling : Use DFT calculations to predict site-specific reactivity based on electron density maps .

Isotopic Labeling : Track substitution pathways using ³⁶Cl-labeled substrates .

Controlled Replication : Standardize solvent polarity and temperature (e.g., DMSO at 80°C vs. THF at 25°C) .

What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry (e.g., distinguishing chloro and methyl substituents). The methyl group typically appears as a singlet at δ 2.3–2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C₈H₇ClO₂ requires m/z 170.0138) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1680–1700 cm⁻¹ .

Q. Advanced Application :

- X-ray Crystallography : Resolve ambiguities in solid-state conformation using single-crystal structures .

How can researchers design experiments to study the biological activity of this compound?

Advanced Research Question

Target Identification : Screen against enzyme libraries (e.g., cyclooxygenase or cytochrome P450) using fluorescence-based assays .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-Chloro-5-ethylbenzoic acid) to assess the impact of substituent size on potency .

Metabolic Stability : Use liver microsome assays to evaluate oxidative degradation pathways .

Data Interpretation : Compare IC₅₀ values across analogs to identify critical functional groups.

What methodologies are recommended for assessing the environmental impact of this compound?

Advanced Research Question

- Ecotoxicology Studies :

- Waste Management : Neutralize acidic waste with CaCO₃ before disposal to prevent groundwater contamination .

How can crystallographic data improve the understanding of this compound’s reactivity?

Advanced Research Question

X-ray diffraction reveals bond angles and intermolecular interactions (e.g., hydrogen bonding between carboxylic groups) that influence reactivity. For example:

- Torsional Strain : Distorted benzene rings may increase susceptibility to electrophilic attack .

- Packing Effects : Crystal lattice stability can predict solubility and melting points .

Methodology : Compare experimental data with computational models (e.g., Mercury CSD) to validate predictions .

What strategies optimize the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

Advanced Research Question

- Directing Groups : Introduce nitro (-NO₂) or methoxy (-OCH₃) groups to steer EAS to specific positions .

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to stabilize transition states at the para position relative to chlorine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring meta substitution .

How should researchers address discrepancies in melting point data across literature sources?

Basic Research Question

Purity Assessment : Re-crystallize the compound using ethanol/water mixtures and compare melting points .

DSC Analysis : Differential scanning calorimetry provides precise melting ranges and detects polymorphs .

Literature Cross-Validation : Prioritize data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.